(4-Phenoxyphenyl)-diphenylsulfanium
Overview
Description
(4-Phenoxyphenyl)-diphenylsulfanium, more commonly known as PPS, is an important organosulfur compound used in a variety of scientific applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 293.37 g/mol. PPS is used in organic synthesis, as an intermediate in the production of pharmaceuticals and agrochemicals, and in biochemistry and physiology studies.
Scientific Research Applications
Environmental Studies and Human Exposure
Studies have found bisphenol analogues, including compounds structurally related to "(4-Phenoxyphenyl)-diphenylsulfanium", in indoor dust across the United States and several Asian countries, indicating widespread human exposure. These findings raise concerns about the environmental persistence and potential health impacts of these compounds, highlighting the need for ongoing monitoring and assessment of human exposure levels (Liao et al., 2012).
Material Science and Polymer Chemistry
Bisphenol analogues serve as crucial monomers in the synthesis of polymers with specific properties. For instance, crosslinked sulfonated poly(arylene ether sulfone) membranes incorporating bisphenol derivatives have been explored for direct methanol fuel cell (DMFC) applications. These materials exhibit improved water uptake, swelling ratio, proton conductivity, and methanol permeability, demonstrating the bisphenols' role in enhancing the functional properties of polymeric membranes (Feng et al., 2009).
Biodegradation and Environmental Remediation
The potential for bioremediation of bisphenol A, a compound closely related to "this compound", using laccase from Fusarium incarnatum UC-14 highlights the intersection of environmental science and biotechnology. This approach utilizes non-aqueous catalysis to enhance the biodegradability of phenolic environmental pollutants, offering a promising method for mitigating the environmental impact of bisphenols (Chhaya & Gupte, 2013).
Antioxidant Activity and Health Applications
The structure-antioxidant activity relationship of phenolic compounds, including bisphenol analogues, has been extensively studied. These investigations reveal that specific structural features, such as methoxy and phenolic hydroxyl groups, significantly enhance the antioxidant activities of phenolic acids. Understanding these relationships is crucial for developing compounds with potential health benefits, including dietary supplements and pharmaceuticals (Chen et al., 2020).
properties
IUPAC Name |
(4-phenoxyphenyl)-diphenylsulfanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19OS/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJWWTCKNSPKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19OS+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401680 | |
Record name | (4-phenoxyphenyl)-diphenylsulfanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
240482-96-6 | |
Record name | (4-phenoxyphenyl)-diphenylsulfanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.